N-(2-苯乙基)丙-2-胺

描述

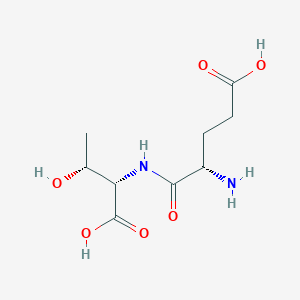

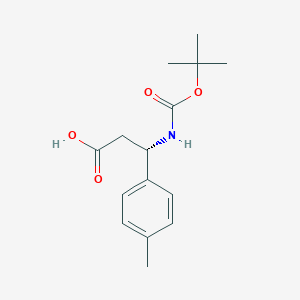

N-(2-Phenylethyl)propan-2-amine (NPEPA) is a monoamine compound with a variety of applications in the scientific research field. It is a structural analogue of the neurotransmitter dopamine, and is commonly used in laboratory experiments to study the effects of dopamine on various biochemical and physiological processes. NPEPA is also used in the synthesis of other compounds, such as the dopamine agonist quinpirole.

科学研究应用

手性药物样化合物的合成

N-(2-苯乙基)丙-2-胺: 用于合成手性药物样化合物,特别是1-(3',4'-二取代苯基)丙-2-胺。这些化合物很重要,因为它们存在于约40%的所有活性药物成分中。 转氨酶的使用为从前手性酮直接合成这些具有药学意义的衍生物提供了一种环境友好且经济可行的途径 .

认知功能改善

N-(2-苯乙基)丙-2-胺的衍生物,如(2R)-1-苯基丙-2-胺,据报道可改善多发性硬化症患者的认知功能。 这突出了该化合物在针对神经系统疾病的治疗应用中的潜力 .

肥胖症的治疗

该化合物的衍生物存在于用于治疗肥胖症的商业药物中。 例如,苯丙胺,一种1-芳基丙-2-胺衍生物,在这种情况下被使用,表明N-(2-苯乙基)丙-2-胺在体重管理治疗中的重要性 .

帕金森病的药物

N-(2-苯乙基)丙-2-胺: 也是合成帕金森病药物(如左旋多巴和司来吉兰)的前体。 这些药物对于控制症状和改善帕金森病患者的生活质量至关重要 .

多动症和嗜睡症的治疗

该化合物参与生产像右旋苯丙胺这样的药物,这些药物被用于治疗注意力缺陷多动障碍(ADHD)和嗜睡症。 这强调了它在开发这些疾病治疗方法中的作用 .

良性前列腺增生症的治疗

另一个应用是在合成坦索罗辛的合成中,坦索罗辛是一种用于治疗良性前列腺增生症的药物。 该化合物的衍生物作为缓解这种疾病症状的药物的活性成分 .

安全和危害

未来方向

作用机制

Target of Action

Similar compounds, such as amphetamines and their derivatives, are known to interact with various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other phenethylamines, which typically work by increasing the concentration of certain neurotransmitters in the nervous system .

Biochemical Pathways

Phenethylamines typically affect pathways related to the synthesis, release, and reuptake of various neurotransmitters .

Pharmacokinetics

It’s known that the compound is soluble in ethanol, methanol, and chloroform but is practically insoluble in water. This could potentially impact its bioavailability.

Result of Action

Similar compounds are known to have significant effects on neurotransmitter systems, potentially leading to changes in mood, cognition, and behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-phenylethyl)propan-2-amine. For instance, the compound’s solubility characteristics suggest that it may be more effective in certain environments (e.g., where ethanol, methanol, or chloroform are present) compared to others (e.g., aqueous environments).

生化分析

Biochemical Properties

N-(2-phenylethyl)propan-2-amine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, significantly influencing their function . For instance, it has been reported to interact with transaminases, a class of enzymes that catalyze the transfer of an amino group from one molecule to another . The nature of these interactions is complex and often involves changes in the conformation and activity of the interacting proteins .

Cellular Effects

The effects of N-(2-phenylethyl)propan-2-amine on cells are diverse and depend on the specific cellular context. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of transaminase activity, N-(2-phenylethyl)propan-2-amine can influence the synthesis of certain amino acids, thereby affecting protein synthesis and cellular metabolism .

Molecular Mechanism

N-(2-phenylethyl)propan-2-amine exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can bind to transaminases and modulate their activity, leading to changes in the synthesis of certain amino acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-phenylethyl)propan-2-amine can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

Metabolic Pathways

N-(2-phenylethyl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it can influence the activity of transaminases, thereby affecting the metabolism of certain amino acids .

Transport and Distribution

The transport and distribution of N-(2-phenylethyl)propan-2-amine within cells and tissues can be influenced by various factors. These could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation

Subcellular Localization

The subcellular localization of N-(2-phenylethyl)propan-2-amine can influence its activity or function. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

N-(2-phenylethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPAEWJKFXEUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436223 | |

| Record name | N-(2-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52007-97-3 | |

| Record name | N-(2-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)